Product packaging for 3H-Imidazo[4,5-b]pyridine-7-carboxamide(Cat. No.:CAS No. 78316-12-8)

3H-Imidazo[4,5-b]pyridine-7-carboxamide

Cat. No.: B3029779
CAS No.: 78316-12-8
M. Wt: 162.15
InChI Key: NGNCLFMILGRPPP-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridine-7-carboxamide ( 78316-12-8) is a high-value chemical intermediate with significant importance in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 7 H 6 N 4 O and a molecular weight of 162.15 g/mol, features the privileged imidazo[4,5-b]pyridine scaffold, which is structurally analogous to natural purines. This resemblance allows derivatives to interact effectively with biological systems that recognize purine-based molecules, facilitating diverse pharmacological applications . The core imidazo[4,5-b]pyridine system is a cornerstone in developing novel therapeutic agents, and the 7-carboxamide derivative serves as a crucial synthetic building block. It is particularly valuable for constructing potential kinase inhibitors , with research indicating its utility in the synthesis of compounds that target Aurora-A kinase, a key regulator of cell division often overexpressed in cancers . Beyond its role in oncology research, this scaffold is investigated for anti-inflammatory applications, as some 2,3-diaryl-substituted derivatives have demonstrated selective COX-2 inhibitory activity in vitro . The compound's utility is highlighted in synthetic patent literature, which describes optimized routes for preparing 3H-imidazo[4,5-b]pyridine-7-carboxylic acid and amide derivatives with high yield and selectivity, underscoring their value in efficient drug development . Key Identifiers • CAS Number: 78316-12-8 • Molecular Formula: C 7 H 6 N 4 O • Molecular Weight: 162.15 g/mol • IUPAC Name: 1H-imidazo[4,5-b]pyridine-7-carboxamide Handling & Safety For Research Use Only. Not intended for diagnostic or therapeutic use. Refer to the Safety Data Sheet for proper handling guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4O B3029779 3H-Imidazo[4,5-b]pyridine-7-carboxamide CAS No. 78316-12-8

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-6(12)4-1-2-9-7-5(4)10-3-11-7/h1-3H,(H2,8,12)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNCLFMILGRPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(=O)N)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10665644
Record name 1H-Imidazo[4,5-b]pyridine-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78316-12-8
Record name 1H-Imidazo[4,5-b]pyridine-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3h Imidazo 4,5 B Pyridine 7 Carboxamide and Its Analogues

Classical and Conventional Synthetic Routes to Imidazo[4,5-b]pyridine-7-carboxamide Derivatives

Traditional methods for constructing the imidazo[4,5-b]pyridine core often rely on foundational organic reactions that have been refined over decades. These routes, while sometimes lengthy, are robust and have been instrumental in the early exploration of this class of compounds.

Condensation Reactions from Pyridine (B92270) Diamines and Carboxylic Acid Precursors

One of the most common and established methods for the synthesis of the imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridines with various carbonyl compounds, including carboxylic acids and their derivatives. mdpi.commdpi.com This approach, often referred to as the Phillips cyclocondensation, typically involves heating the reactants, which leads to the formation of the imidazole (B134444) ring fused to the pyridine core.

The general reaction involves the cyclization of a substituted 2,3-diaminopyridine (B105623) with a suitable carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures. semanticscholar.org For instance, the reaction of 2,3-diaminopyridine with formic acid is a direct method to produce the parent imidazo[4,5-b]pyridine. semanticscholar.org To achieve the desired 7-carboxamide derivative, a precursor such as 2,3-diaminopyridine-4-carboxylic acid or a related derivative would be necessary. The synthesis of various functionalized imidazo[4,5-c]pyridines has been successfully achieved using this condensation strategy. semanticscholar.org

Reactant AReactant BConditionsProductReference
2,3-DiaminopyridineFormic AcidRefluxImidazo[4,5-b]pyridine semanticscholar.org
5-Methyl-3,4-diaminopyridine100% Formic AcidReflux (6h)7-Methyl-3H-imidazo[4,5-c]pyridine nih.gov
2,3-DiaminopyridineSubstituted Aryl AldehydesWater, Thermal1H-Imidazo[4,5-b]pyridine derivatives mdpi.com

Reductive Cyclization Approaches

Reductive cyclization offers an alternative pathway to the imidazo[4,5-b]pyridine system, typically starting from a nitropyridine precursor. This method involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization. A common starting material is a 2-amino-3-nitropyridine (B1266227) derivative.

A notable example is the one-step synthesis of 3H-imidazo[4,5-b]pyridines from 2-nitro-3-aminopyridine and various aldehydes using sodium dithionite (B78146) (Na2S2O4) as the reducing agent. semanticscholar.orgnih.gov This process is believed to proceed through the reduction of the nitro group to an amino group, followed by condensation with the aldehyde and subsequent cyclization. Similarly, stannous chloride (SnCl2·2H2O) has been employed as a reductive catalyst for the synthesis from ketones and 2-nitro-3-aminopyridine. mdpi.comnih.gov Another approach describes the synthesis of substituted imidazo[4,5-b]pyridinones through the reductive cyclisation of 4-nitro-1H-imidazol-5-yl carbonyl compounds using catalytic hydrogenation or sodium borohydride (B1222165) in the presence of palladium. rsc.org

Starting MaterialReagentsKey TransformationProductReference
2-Nitro-3-aminopyridine, AldehydesNa2S2O4Reductive Cyclization3H-Imidazo[4,5-b]pyridines nih.gov
2-Nitro-3-aminopyridine, KetonesSnCl2·2H2O, Formic AcidReductive Cyclization1H-Imidazo[4,5-b]pyridines nih.gov
4-Nitro-1H-imidazole-5-carbonyl compoundsH2/Pd or NaBH4/PdReductive CyclisationImidazo[4,5-b]pyridinones rsc.org

Modern and Efficient Synthetic Strategies for the Imidazo[4,5-b]pyridine-7-carboxamide Moiety

In recent years, the focus has shifted towards developing more efficient, rapid, and environmentally friendly synthetic methods. These modern strategies often offer advantages such as higher yields, shorter reaction times, and simpler purification procedures.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including imidazo[4,5-b]pyridines. eurjchem.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. scispace.com

The condensation reaction of 2-amino-3-hydroxypyridine (B21099) with various carboxylic acids has been shown to be highly efficient under microwave irradiation, using silica (B1680970) gel as a solid support, to produce 2-substituted imidazo[4,5-b]pyridines in moderate to good yields (71%–92%). semanticscholar.org This method provides a fast route for creating libraries of these compounds. semanticscholar.org Similarly, the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives has been achieved through both conventional and microwave-assisted methods, with the latter offering reduced reaction times and higher yields. eurjchem.comscispace.com

ReactantsConditionsYieldReaction TimeReference
2-Amino-3-hydroxypyridine, Carboxylic AcidsMicrowave (100W), Silica Gel71-92%Not specified semanticscholar.org
Dihydrobenzo semanticscholar.orgeurjchem.comimidazo[1,2-a]pyrimidin-4-one precursorsMicrowave Irradiation74-94%2 minutes nih.gov
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Amines, Ammonium AcetateMicrowave (100W), p-TSA, Ethanol46-80%30 minutes nih.gov

One-Pot Tandem Processes for Scaffold Assembly

A one-pot, three-step tandem process has been developed for the synthesis of N-aryl/alkyl-2-alkyl/aryl/heteroaryl imidazo[4,5-b]pyridines starting from 2-chloro-3-nitropyridine. acs.org This sequence involves a nucleophilic aromatic substitution (SNAr) reaction, followed by reduction of the nitro group, and concluding with a heterocyclization reaction, all performed in a water-isopropanol medium. acs.org Another example is a one-pot multicomponent copper-catalyzed amination of N-pyridyl imines, which provides a domino approach to transform commercial pyridinamines, aldehydes, and azide (B81097) into valuable imidazo[4,5-b]pyridines. researchgate.net

Starting MaterialsKey StepsSolventAdvantageReference
2-Chloro-3-nitropyridine, Amines, AldehydesSNAr, Reduction, HeterocyclizationH2O-IPASingle reaction vessel, excellent yields acs.org
Pyridinamines, Aldehydes, AzideCopper-catalyzed amination, Domino reactionNot specifiedWide substrate scope and diversity researchgate.net

Phase Transfer Catalysis in Derivatization

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). A phase transfer catalyst facilitates the migration of a reactant from one phase to another, where the reaction can occur.

This methodology has been successfully applied to the N-alkylation of pre-formed imidazo[4,5-b]pyridine scaffolds. For instance, various N-substituted imidazo[4,5-b]pyridine derivatives have been synthesized by alkylating compounds like 6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine with allyl bromide or propargyl bromide. uctm.edu The reaction is carried out in the presence of a phase transfer catalyst such as tetra-n-butylammonium bromide (TBAB) and a base like potassium carbonate, affording the desired products in good yields. uctm.edu

SubstrateAlkylating AgentCatalyst/BaseProductReference
6-Bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridinesAllyl BromideTBAB / K2CO33-Allyl-imidazo[4,5-b]pyridine derivatives uctm.edu
6-Bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridinesPropargyl BromideTBAB / K2CO33-(Prop-2-yn-1-yl)-imidazo[4,5-b]pyridine derivatives uctm.edu

Regioselective Functionalization and Derivatization at the 7-Position

The regioselective synthesis of 7-substituted 3H-imidazo[4,5-b]pyridines, including the target carboxamide, is critically dependent on the starting materials. A highly effective strategy involves building the imidazole ring onto a pyridine molecule that already contains the desired functional group or its precursor at the correct position.

A prominent method for achieving this regioselectivity begins with a substituted pyridine, such as 2,3-diamino-4-cyanopyridine. google.com This starting material ensures that the functional group, in this case, a cyano group, is locked into the position that will become the 7-position of the final imidazo[4,5-b]pyridine core. The synthesis proceeds via the condensation and cyclization of this diamine with an aldehyde in the presence of sodium metabisulfite (B1197395) and a solvent like N,N-Dimethylformamide (DMF). google.com This reaction constructs the imidazole portion of the molecule, yielding a 3H-imidazo[4,5-b]pyridine-7-carbonitrile intermediate. This approach guarantees that the carbonitrile group is exclusively located at the 7-position.

Once the 7-carbonitrile intermediate is secured, it serves as a versatile handle for further derivatization. The conversion of the cyano group to the target carboxamide is a key derivatization step. This transformation can be accomplished with high efficiency by treating the 7-carbonitrile compound with a boron trifluoride acetic acid solution under heat, followed by basification. google.com This hydrolysis of the nitrile provides the 3H-imidazo[4,5-b]pyridine-7-carboxamide in good yields, typically ranging from 65% to 92%. google.com

Other functionalizations at the C7 position have also been explored in the synthesis of different analogues. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been used to introduce aryl or heteroaryl moieties, like a 1-benzyl-1H-pyrazol-4-yl group, at the 7-position of the imidazo[4,5-b]pyridine scaffold, demonstrating the versatility of this position for creating diverse derivatives. nih.gov

The table below outlines the key reaction for the regioselective synthesis of a 7-cyano intermediate.

ReactantsReagents/ConditionsProductYield Range
2,3-diamino-4-cyanopyridine, Aldehyde (R-CHO)Sodium metabisulfite, DMF, 80°C to 180°C, 6-12h2-R-3H-imidazo[4,5-b]pyridine-7-carbonitrile66.3% - 81.2%

Data sourced from patent CN103788086A. google.com

Key Intermediates in the Synthesis of this compound and its Analogues

The synthesis of this compound and related compounds relies on several crucial intermediates that enable the efficient construction and functionalization of the molecule. The primary intermediates in the most effective synthetic routes are the 7-substituted precursors, namely 3H-imidazo[4,5-b]pyridine-7-carbonitrile and 3H-imidazo[4,5-b]pyridine-7-carboxylic acid. google.com

The 7-carbonitrile derivative is a pivotal intermediate as it is the direct product of the regioselective cyclization reaction. google.com Its cyano group is an excellent synthetic handle, being readily convertible to either the primary amide (carboxamide) or the carboxylic acid. The direct conversion to the 7-carboxamide using reagents like boron trifluoride acetic acid is a streamlined approach to the final product. google.com

Alternatively, the 7-carbonitrile can be hydrolyzed under strong alkaline conditions (e.g., refluxing with sodium hydroxide (B78521) or potassium hydroxide) to yield 3H-imidazo[4,5-b]pyridine-7-carboxylic acid. google.com This carboxylic acid then becomes a second key intermediate, which can subsequently be converted to the carboxamide through standard amide coupling reactions.

3H-Imidazo[4,5-b]pyridine-7-carboxylic acid is considered a very important intermediate in the preparation of 7-carboxamide analogues and other derivatives. google.com Its significance lies in its utility as a stable and versatile precursor for introducing the carboxamide group or for other modifications at the 7-position.

Historically, one route to obtain this carboxylic acid intermediate was through the oxidation of 3H-imidazo[4,5-b]pyridine-7-methyl compounds. google.com However, this method was often plagued by low reaction yields and the formation of numerous side products, making it less efficient for large-scale synthesis. google.com

The modern, more efficient synthesis of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves the hydrolysis of the corresponding 7-carbonitrile intermediate. google.com This pathway, starting from 2,3-diamino-4-cyanopyridine, provides a high-yield and high-selectivity route to the carboxylic acid, avoiding the pitfalls of the older oxidation method. google.com Once formed, the carboxylic acid can be activated (e.g., by conversion to an acyl chloride or using peptide coupling agents) and reacted with an amine source to form the desired 7-carboxamide. This two-step sequence (nitrile → acid → amide) offers an alternative to the direct conversion from the nitrile.

The table below summarizes the conversion of the key 7-cyano intermediate to either the 7-carboxamide or the 7-carboxylic acid.

Starting IntermediateReagents/ConditionsProductYield Range
3H-Imidazo[4,5-b]pyridine-7-carbonitrileBoron trifluoride acetic acid, 100°C to 150°CThis compound65% - 92%
3H-Imidazo[4,5-b]pyridine-7-carbonitrileStrong base (e.g., NaOH, KOH), reflux, 12-24h3H-Imidazo[4,5-b]pyridine-7-carboxylic acid-

Data sourced from patent CN103788086A. google.com

Structure Activity Relationship Sar and Rational Design in 3h Imidazo 4,5 B Pyridine 7 Carboxamide Chemistry

Core Scaffold Modifications and Their Influence on Biological Activity

Modifications to the core 3H-imidazo[4,5-b]pyridine ring system have a profound impact on the biological profile of the resulting derivatives. Research has shown that even minor alterations, such as the introduction of substituents at different positions on the bicyclic core, can significantly modulate activity and selectivity.

One area of exploration has been the introduction of a bromine atom at the 6-position of the scaffold. This modification has been utilized in the synthesis of derivatives that exhibit notable anticancer and antimicrobial properties. eurjchem.comscispace.com For instance, certain 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine compounds have demonstrated significant anticancer activity against breast cancer cell lines, suggesting that this core modification can serve as a template for developing new anticancer agents. eurjchem.com

Further modifications at the 2- and 3-positions with different aryl groups have been investigated to develop agents with anticancer and anti-inflammatory potential. nih.gov The diaryl substitution pattern is a key pharmacophore for activities like tubulin inhibition and cyclooxygenase (COX) enzyme inhibition. nih.gov The 3H-imidazo[4,5-b]pyridine core is effective in stabilizing the required cis-olefin orientation of the two aryl rings for these biological activities. nih.gov

Additionally, the introduction of cyano and amidino groups to phenyl rings attached to the core has been shown to yield compounds with promising antiproliferative activity. mdpi.com A study on such derivatives revealed that compounds bearing an unsubstituted amidino group or a 2-imidazolinyl amidino group displayed potent and selective sub-micromolar activity against colon carcinoma. mdpi.com This indicates that modifications to substituents appended to the core scaffold are crucial for directing the biological effects of these molecules. mdpi.com

Compound SeriesCore ModificationTarget/ActivityKey Findings
Series A 6-Bromo substitutionAnticancer, AntimicrobialProminent activity against MCF-7 and BT-474 breast cancer cell lines. eurjchem.com
Series B 2,3-Diaryl substitutionAnticancer, Anti-inflammatory (COX inhibition)Moderate cytotoxicity against various cancer cell lines; some derivatives show selective COX-2 inhibition. nih.gov
Series C 2-Phenyl substitution with amidino groupsAntiproliferativeSub-micromolar inhibitory concentration against colon carcinoma. mdpi.com

Impact of Substituents at the 7-Position on Research Outcomes

The 7-position of the 3H-imidazo[4,5-b]pyridine ring is a critical vector for modification, significantly influencing kinase inhibitory activity and selectivity. Derivatization at this position allows for interaction with specific regions of the kinase ATP-binding pocket, leading to enhanced potency and tailored selectivity profiles.

For example, introducing a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position produced a compound that inhibited a range of kinases, including Aurora-A. nih.govnih.gov Further medicinal chemistry efforts on this sub-series showed that the 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine scaffold could serve as a foundation for developing multi-targeted kinase inhibitors. nih.gov

In the pursuit of dual FLT3/Aurora kinase inhibitors for acute myeloid leukemia, optimization of substituents at the 7-position was a key strategy. This led to the identification of a preclinical candidate where a 4-(4-chlorobenzyl)piperazin-1-yl group at the C7 position conferred potent inhibition of both FLT3 and Aurora kinases. acs.org

Similarly, the development of highly selective inhibitors of Aurora-A kinase has leveraged C7 derivatization. Attaching a 4-amino-N-phenylbenzamide or 4-hydroxy-N-phenylbenzamide substituent at this position was proposed to be beneficial for achieving selectivity over the Aurora-B isoform. acs.org This strategy is based on accessing specific amino acid residues, like Thr217, which differ between Aurora isoforms. acs.org

The development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors has also focused on the 7-carboxamide group. A series of imidazo[4,5-c]pyridine-7-carboxamide derivatives, a close isomer of the target compound, were developed where cyclic amine substitutions on the carboxamide nitrogen led to potent PARP-1 inhibition. researchgate.net One such derivative, featuring a 1-propylpiperidin-4-yl group, displayed strong enzymatic inhibition and excellent potentiation of the cytotoxicity of chemotherapeutic agents in cancer cell lines. researchgate.net

C7-SubstituentTarget Kinase(s)Research Outcome
1-Benzyl-1H-pyrazol-4-ylAurora-A and othersScaffold identified for multi-targeted kinase inhibitor design. nih.gov
4-(4-Chlorobenzyl)piperazin-1-ylFLT3 / AuroraPotent dual inhibitor with oral bioavailability. acs.org
4-Amino-N-phenylbenzamideAurora-AProposed to enhance selectivity over Aurora-B. acs.org
N-(1-propylpiperidin-4-yl) on a 7-carboxamidePARP-1Potent enzymatic inhibition (IC50 = 8.6 nM). researchgate.net

Rational Design Principles for Targeted Biological Activity

The rational design of 3H-imidazo[4,5-b]pyridine-7-carboxamide derivatives relies on a deep understanding of the target's three-dimensional structure and the specific molecular interactions that govern ligand binding. This knowledge-based approach allows for the systematic optimization of the scaffold and its substituents to achieve high potency and selectivity for a desired biological target.

Achieving selectivity among highly homologous protein kinases, such as the Aurora kinase family, is a significant challenge in drug design. A key strategy involves exploiting the few amino acid differences in their ATP-binding pockets. acs.org For Aurora kinases, residues L215, T217, and R220 in Aurora-A differ from those in Aurora-B/C. acs.org Rational design efforts have focused on introducing substituents at the C7-position of the imidazo[4,5-b]pyridine core that can specifically interact with these unique residues. acs.org

Computational modeling and ligand-protein co-crystal structures are invaluable tools in this process. For instance, crystallographic data of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives bound to Aurora-A revealed that different N-substituents on the pyrazole (B372694) ring could adopt distinct orientations. nih.govnih.gov Some analogues interact with the P-loop, while others engage with Thr217 in the post-hinge region. nih.govnih.gov These insights provide a structural blueprint for designing compounds that can target specific kinase conformations or access unique subpockets, thereby enhancing isoform selectivity. nih.gov This principle of targeting non-conserved residues has been successfully applied to develop derivatives with a high degree of selectivity for Aurora-A over Aurora-B in both biochemical and cellular assays. acs.org

Optimizing the potency of 3H-imidazo[4,5-b]pyridine derivatives involves a systematic exploration of various substituents to enhance binding affinity for the target protein. This process, often guided by SAR studies, aims to maximize favorable molecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In the development of mTOR inhibitors, for example, a series of 3H-imidazo[4,5-b]pyridines were designed and synthesized. researchgate.net The systematic optimization of different substituents on the core scaffold led to the identification of compounds with nanomolar mTOR inhibitory activity and significant selectivity over the related PI3Kα kinase. researchgate.net This optimization focused on improving cellular potency while maintaining other favorable properties. researchgate.net

Similarly, the antiproliferative activity of imidazo[4,5-b]pyridines has been enhanced through substituent variation. A study evaluating derivatives with different amidino groups on a 2-phenyl ring found that the nature of the amidino substituent was critical for biological activity. mdpi.com An unsubstituted amidino group and a cyclic 2-imidazolinyl group resulted in compounds with strong, selective activity against colon carcinoma cells, demonstrating that fine-tuning substituents is a powerful method for optimizing potency. mdpi.com

Investigations into Biological Target Interactions and Mechanistic Pathways of 3h Imidazo 4,5 B Pyridine 7 Carboxamide Derivatives in Vitro Studies

Kinase Inhibition Mechanisms

Derivatives of the 3H-imidazo[4,5-b]pyridine core have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular processes.

The Aurora kinases, a family of serine/threonine kinases comprising Aurora-A, -B, and -C, are key regulators of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. A significant body of research has focused on optimizing 3H-imidazo[4,5-b]pyridine derivatives as potent inhibitors of these kinases.

Initial hit generation and optimization led to the discovery of compounds with potent inhibitory activity against Aurora-A, -B, and -C. nih.govresearchgate.net For instance, lead optimization of a starting compound resulted in a new class of inhibitors featuring a 1-benzylpiperazinyl motif at the 7-position. nih.gov Further refinement by adding solubilizing groups led to the identification of CCT137690, a potent inhibitor of Aurora-A (IC₅₀ = 0.015 µM) and Aurora-B (IC₅₀ = 0.025 µM). nih.govnih.gov

Co-crystallization studies have provided detailed insights into the binding mechanisms of these inhibitors. The N4 of the pyridine (B92270) and the N3 of the imidazole (B134444) in the core scaffold typically form crucial hydrogen bonds with the hinge region residue Ala213 of Aurora-A. rjraap.com Structural studies of compounds like CCT137444 bound to Aurora-A revealed the specific interactions driving their inhibitory activity. nih.gov Further research has explored how different substituents on the scaffold can influence the binding mode. For example, introducing a 1-benzyl-1H-pyrazol-4-yl group at the C7 position led to compounds that could interact with either the P-loop or the post-hinge region of Aurora-A, depending on the nature of the pyrazole (B372694) N-substituent. researchgate.net

Efforts have also been made to develop isoform-selective inhibitors by exploiting the three differences in the ATP-binding pockets of Aurora-A and Aurora-B (L215, T217, and R220). nih.gov This structure-guided design has led to derivatives with high selectivity for Aurora-A over Aurora-B in cellular assays. nih.gov

Table 1: In Vitro Inhibitory Activity of Selected 3H-Imidazo[4,5-b]pyridine Derivatives Against Aurora Kinases
CompoundTarget KinaseAssay TypePotency (µM)Reference
CCT137690Aurora-AIC₅₀0.015 nih.gov
CCT137690Aurora-BIC₅₀0.025 nih.gov
CCT137690Aurora-CIC₅₀0.019 nih.gov
27e (CCT241736)Aurora-AIC₅₀0.038 scispace.com
27e (CCT241736)Aurora-AKd0.0075 rjraap.comnih.gov
27e (CCT241736)Aurora-BKd0.048 rjraap.comnih.gov
Compound 31Aurora-AIC₅₀0.042 nih.gov
Compound 31Aurora-BIC₅₀0.198 nih.gov
Compound 31Aurora-CIC₅₀0.227 nih.gov

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in hematopoiesis. Activating mutations, such as internal tandem duplications (FLT3-ITD), are found in a significant percentage of acute myeloid leukemia (AML) cases and are associated with a poor prognosis. This has driven the development of FLT3 inhibitors, with research showing that the imidazo[4,5-b]pyridine scaffold can be a potent core for this purpose.

Optimization of the imidazo[4,5-b]pyridine series of Aurora kinase inhibitors led to the identification of compounds with potent dual activity against both Aurora and FLT3 kinases. rjraap.comnih.gov One such preclinical candidate, compound 27e, was found to be a potent inhibitor of wild-type FLT3 kinase (Kd = 6.2 nM) and clinically relevant mutants, including FLT3-ITD (Kd = 38 nM) and FLT3-D835Y (Kd = 14 nM). rjraap.comscispace.comnih.gov Kinome screening confirmed that this series of compounds possesses a dual FLT3/Aurora inhibitory profile. rjraap.com

Further studies have explored other derivatives of the imidazo[4,5-b]pyridine scaffold for FLT3 inhibition. Compounds 18a and 18b, featuring a 4-(pyrrolidin-1-ylsulfonyl)aniline (B1268134) substituent, demonstrated submicromolar inhibitory activities against both FLT3-ITD and the FLT3-D835Y mutant. researchgate.netmdpi.com These findings indicate that FLT3 binding is a common and potent feature for this class of compounds. rjraap.com

Table 2: In Vitro Inhibitory Activity of Selected 3H-Imidazo[4,5-b]pyridine Derivatives Against FLT3 Kinase and its Mutants
CompoundTarget KinaseAssay TypePotency (nM)Reference
27eFLT3 (wild-type)Kd6.2 rjraap.comnih.gov
27eFLT3-ITDKd38 rjraap.comnih.gov
27eFLT3-D835YKd14 rjraap.comnih.gov
18aFLT3-ITDIC₅₀Submicromolar researchgate.netmdpi.com
18aFLT3-D835YIC₅₀Submicromolar researchgate.netmdpi.com
18bFLT3-ITDIC₅₀Submicromolar researchgate.netmdpi.com
18bFLT3-D835YIC₅₀Submicromolar researchgate.netmdpi.com

Glycogen Synthase Kinase 3 Beta (GSK-3β) is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism and cell survival. While various heterocyclic scaffolds have been investigated as GSK-3β inhibitors, in vitro studies focusing specifically on derivatives of the 3H-imidazo[4,5-b]pyridine core are not extensively documented in publicly available research. Studies on related isomers, such as imidazo[1,5-a]pyridines, have been conducted to develop GSK-3β inhibitors, but direct inhibitory data for the 3H-imidazo[4,5-b]pyridine class against GSK-3β remains limited. nih.gov

Mixed-lineage protein kinase 3 (MLK3), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is implicated in several human cancers and neurodegenerative diseases. Recent research has identified 3H-imidazo[4,5-b]pyridine derivatives as a novel class of potent MLK3 inhibitors. acs.orgnih.gov

Through a process of design, synthesis, and enzymatic evaluation, a series of these derivatives showed significant inhibition of MLK3. acs.orgnih.gov Molecular docking studies using a homology model of the MLK3 active site were used to predict binding patterns and guide the synthesis of these compounds. acs.org Several compounds from this series exhibited exceptionally potent inhibitory activity, with IC₅₀ values in the low nanomolar range. acs.org

Table 3: In Vitro Inhibitory Activity of Selected 3H-Imidazo[4,5-b]pyridine Derivatives Against MLK3
CompoundTarget KinasePotency (IC₅₀ nM)Reference
9aMLK36 acs.org
9eMLK36 acs.org
9jMLK38 acs.org
9kMLK311 acs.org
12bMLK314 acs.org
12dMLK314 acs.org

The versatility of the 3H-imidazo[4,5-b]pyridine scaffold has led to its investigation against other kinase targets.

AKT: The serine/threonine kinase AKT is a central node in cell signaling pathways that promote survival and growth. A series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine derivatives have been optimized as potent and selective allosteric inhibitors of AKT kinases. The compound ARQ 092 demonstrated high enzymatic potency against AKT1, AKT2, and AKT3 and was also a potent inhibitor of the activating AKT1-E17K mutant. acs.org A co-crystal structure confirmed the allosteric mode of inhibition, where the compound binds to a pocket distinct from the ATP-binding site. acs.org

CDK-2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle. While direct studies on 3H-imidazo[4,5-b]pyridine derivatives are limited, research on the related imidazo[4,5-c]pyridine isomer has yielded potent CDK2 inhibitors. One compound from this series, 5b, showed excellent CDK2 inhibitory activity with an IC₅₀ of 21 nM. nih.gov

JNK-1 and PBK: In vitro inhibitory studies of 3H-imidazo[4,5-b]pyridine-7-carboxamide derivatives specifically targeting Jun N-terminal kinase-1 (JNK-1) or PDZ-binding kinase (PBK) are not widely reported in the current scientific literature.

Receptor Ligand Binding and Modulation Studies

Beyond kinase inhibition, derivatives of the 3H-imidazo[4,5-b]pyridine scaffold have been investigated for their ability to bind and modulate other protein targets, such as nuclear receptors. One notable area of research involves the Retinoid X Receptor (RXR), a nuclear receptor that regulates gene expression involved in various physiological processes. Certain 3H-imidazo[4,5-b]pyridine-6-carboxylic acid derivatives have been developed as RXR partial agonists, also known as rexinoids. These compounds are designed to modulate the receptor's activity, offering a potential therapeutic approach with a modified biological response profile.

Dopamine (B1211576) D3 Receptor Antagonism Research

The dopamine D3 receptor is a key target in the central nervous system for the development of treatments for neuropsychiatric disorders. nih.govfrontiersin.org Antagonists selective for the D3 receptor are of particular interest as they may offer therapeutic benefits without the side effects associated with D2 receptor modulation. nih.gov While various chemical scaffolds, such as arylpiperazines and aminotetralins, have been extensively explored for D3 antagonism, research specifically investigating this compound derivatives for this activity is not widely documented in publicly available scientific literature. The development of ligands with high affinity and selectivity for the D3 receptor remains a challenge due to its significant structural homology with the D2 receptor subtype. nih.gov

Angiotensin II Receptor Blockade (AT1, AT2) Studies

Derivatives of the imidazo[4,5-b]pyridine scaffold have been evaluated as antagonists for angiotensin II receptors, which are critical mediators in the regulation of blood pressure and cardiovascular function. researchgate.netnih.gov Research has led to the development of non-peptide antagonists with high affinity for these receptors.

One study detailed the synthesis of a series of 2,3,5-trisubstituted 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives, a closely related scaffold, and evaluated their affinity for angiotensin II receptors through binding assays. The findings indicated that compounds with small alkyl groups at the C-2 position and a (methylbiphenylyl)tetrazole moiety at the N-3 position exhibited affinities in the nanomolar range. Further modifications at the N-5 position, particularly the introduction of acetamide (B32628) groups, led to a significant increase in activity. The most potent of these, 2-butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4- biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine-5-(N,N-diethylacetamide), demonstrated superior in vitro potency compared to the established antagonist L-158,809. Other derivatives with benzyl (B1604629) group substitutions at the N-5 position showed potencies comparable to losartan (B1675146) in vitro.

Table 1: In Vitro Angiotensin II Receptor Antagonist Activity of Selected Imidazo[4,5-c]pyridine Derivatives

Compound ID Structure In Vitro Potency
14a (EMD 61,650) 2-butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4- biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine Nanomolar range
14q (EMD 66,684) N-5 acetamide derivative Superior to losartan
14u 2-butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4- biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine-5- (N,N-diethylacetamide) Superior to L-158,809

Thromboxane A2 Receptor Modulation

Imidazo[4,5-b]pyridine derivatives have been synthesized and assessed as potential antagonists of the Thromboxane A2 (TXA2) receptor, a key player in platelet aggregation and vasoconstriction. nih.gov A study involving a series of 3-benzylimidazo[4,5-b]pyridine compounds evaluated their affinity for TXA2 receptors on human platelets using radioligand binding assays.

The research established important structure-activity relationships. It was found that derivatives with a 3,3-dimethylbutanoic acid side chain at the 2-position were the most potent, exhibiting Ki values in the low nanomolar range (4-39 nM). nih.gov In contrast, shortening this side chain resulted in a significant reduction in binding affinity. For instance, compounds 11b and 11c had Ki values of 5600 and 1700 nM, respectively. nih.gov The study also showed that both benzimidazole (B57391) and imidazo[4,5-b]pyridine series had comparable potencies, with compounds 11q (a benzimidazole) and 23c (an imidazo[4,5-b]pyridine) displaying Ki values of 6 nM and 7 nM, respectively. nih.gov One derivative, compound 23a (UP 116-77), was selected for further development due to its promising pharmacological profile. nih.gov

Table 2: Binding Affinity of Imidazo[4,5-b]pyridine Derivatives for the Thromboxane A2 Receptor

Compound ID Moiety at 2-position Ki (nM)
11g-x, 37f-o 3,3-dimethylbutanoic acid 4-39
23c 3,3-dimethylbutanoic acid 7
11b Shorter alkanoic acid 5600
11c Shorter alkanoic acid 1700

Enzyme Inhibition and Mechanistic Elucidation

The imidazo[4,5-b]pyridine core and its isomers have served as a foundational scaffold for the design of various enzyme inhibitors, demonstrating the versatility of this heterocyclic system in targeting key proteins involved in disease progression.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitory Research

A series of derivatives based on the isomeric imidazo[4,5-c]pyridine-7-carboxamide scaffold have been developed and identified as potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), an enzyme critical for DNA repair. uctm.edumdpi.com These inhibitors are explored for their potential in cancer therapy, particularly in combination with DNA-damaging agents.

In one study, researchers designed and synthesized novel cyclic amine-substituted imidazo[4,5-c]pyridinecarboxamide analogs. nih.gov Evaluation of their PARP-1 inhibitory activity revealed that many of the compounds were effective, with one derivative, compound 8d, showing an IC50 of 0.528 µM. nih.gov Another extensive structure-activity relationship study led to the identification of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide (XZ-120312) as a highly potent PARP-1 inhibitor. uctm.edu This compound exhibited strong enzymatic inhibition with an IC50 of 8.6 ± 0.6 nM. uctm.edu Furthermore, it demonstrated an excellent ability to potentiate the cytotoxicity of the chemotherapy agent temozolomide (B1682018) in several cancer cell lines, including SW-620, MDA-MB-468, and A549. uctm.edu

Table 3: PARP-1 Inhibitory Activity of Imidazo[4,5-c]pyridine-7-carboxamide Derivatives

Compound ID Structure Description PARP-1 IC50
XZ-120312 (11a) 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide 8.6 ± 0.6 nM
8d Cyclic amine-substituted imidazo[4,5-c]pyridinecarboxamide 0.528 µM

Cathepsin Inhibitor Research (CTSS, CTSK)

Research into cysteine proteases has identified the related 1H-imidazo[4,5-c]pyridine-4-carbonitrile scaffold as a source of potent and selective inhibitors for Cathepsin S (CTSS), an enzyme implicated in immune responses and other pathologies. nih.govmdpi.com Cathepsin K (CTSK) is another important target, primarily involved in bone resorption. nih.gov

Studies on 6-phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues demonstrated their efficacy as selective Cathepsin S inhibitors in both enzymatic and cell-based assays. mdpi.com The nitrile group in this scaffold acts as a stable "thio-trapping" warhead. mdpi.com Further optimization of these basic nitrogen-containing inhibitors by adjusting their pKa values led to the identification of compounds that retained excellent cellular activity while avoiding undesirable accumulation in tissues like the spleen. nih.gov While these findings are on the imidazo[4,5-c]pyridine isomer, they highlight the potential of the broader imidazopyridine carboxamide family as a template for designing specific cysteine protease inhibitors. Direct research on this compound derivatives as Cathepsin K inhibitors is less prevalent in the literature.

Broader Biological Activity Profiling and Mechanistic Exploration

Beyond specific receptor and enzyme targets, derivatives of the 3H-imidazo[4,5-b]pyridine core have been profiled for a wide array of biological activities, revealing their potential in various therapeutic areas. mdpi.com

Anticancer and Cytotoxic Activity: Numerous studies have confirmed the antiproliferative effects of imidazo[4,5-b]pyridine derivatives against various human cancer cell lines. irb.hrresearchgate.net For example, certain 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives showed significant anticancer activity against MCF-7 and BT-474 breast cancer cell lines. nih.gov Another study on 2,3-diaryl-3H-imidazo[4,5-b]pyridines found moderate cytotoxic activity against K562 (leukemia), MCF-7 (breast), MDA-MB-468 (breast), and SaOS2 (osteosarcoma) cell lines. nih.gov The mechanism for some of these compounds is believed to involve interactions with cellular DNA and RNA. irb.hr

Kinase Inhibition: The imidazo[4,5-b]pyridine scaffold has proven to be a valuable hinge-binding motif for designing protein kinase inhibitors. nih.gov Specific derivatives have been developed as potent inhibitors of:

Aurora Kinases: Compounds with a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of the imidazo[4,5-b]pyridine scaffold were found to inhibit Aurora-A, -B, and -C kinases with IC50 values in the nanomolar to low micromolar range. nih.gov

c-Met Kinase: A series of 3H-imidazo[4,5-b]pyridines were identified as potent inhibitors of the c-Met kinase, with one compound showing excellent activity in both enzymatic and cellular assays and inhibiting tumor growth in a xenograft model. nih.gov

Mixed-Lineage Kinase 3 (MLK3): A series of 3H-imidazo[4,5-b]pyridine derivatives were designed as novel MLK3 inhibitors, with several compounds exhibiting IC50 values in the low nanomolar range (e.g., 6-14 nM).

Cyclin-Dependent Kinase 9 (CDK9): Certain novel imidazo[4,5-b]pyridine derivatives showed significant anticancer activity linked to potent CDK9 inhibition, with IC50 values ranging from 0.63 to 1.32 µM.

Anti-inflammatory and Antimicrobial Activity: Some 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, with some showing selective inhibition of COX-2. nih.gov Additionally, various substituted imidazo[4,5-b]pyridines have been screened for antimicrobial activity, demonstrating effects against both bacterial and fungal strains. nih.gov

This broad biological profiling underscores the versatility of the 3H-imidazo[4,5-b]pyridine scaffold as a privileged structure in drug discovery, capable of being tailored to interact with a diverse range of biological targets.

Antiglycation Pathway Investigations

Derivatives of imidazo[4,5-b]pyridine have been synthesized and evaluated for their potential to inhibit glycation, a process implicated in diabetic complications and aging. A study involving a series of thirty novel imidazo[4,5-b]pyridine benzohydrazones demonstrated significant antiglycation activity. researchgate.net The findings indicated that the substitution pattern on the benzohydrazone moiety played a crucial role in the inhibitory effects. Specifically, compounds featuring di- and trihydroxy substitutions exhibited potent activity. One particular derivative, compound 25 in the series, was identified as the most potent agent with an IC50 value of 140.16 ± 0.36 µM, showing an activity level twice as strong as Rutin, a standard antiglycation agent used as a reference. researchgate.net This suggests that these derivatives could act as effective inhibitors of advanced glycation end-products (AGEs) formation.

Table 1: Antiglycation Activity of Selected 3H-Imidazo[4,5-b]pyridine Derivatives

Compound Substitution Pattern IC50 (µM) Reference
Compound 25 Dihydroxy/Trihydroxy substituted benzohydrazone 140.16 ± 0.36 researchgate.net
Rutin (Standard) - >280 researchgate.net

Antioxidative Potential Assessments

The antioxidant properties of 3H-imidazo[4,5-b]pyridine derivatives have been a subject of significant research. Studies have confirmed the antioxidative potential of novel unsubstituted and N-substituted imidazo[4,5-b]pyridine derived acrylonitriles. mdpi.com Some of these derivatives displayed significantly improved activity when compared to the reference standard, butylated hydroxytoluene (BHT). mdpi.com Another investigation into imidazo[4,5-b]pyridine benzohydrazones also highlighted their antioxidant capabilities, with di- and trihydroxy substituted compounds showing good activity. researchgate.net Furthermore, research into new sulphonamide pyrolidine carboxamide derivatives, which can be related to the broader class of nitrogen-containing heterocyclic compounds, showed that many were able to reduce more than 50% of the oxidative property of DPPH radicals. plos.org

Antimicrobial Activity Research (Antibacterial, Antifungal Efficacy)

The imidazo[4,5-b]pyridine scaffold is a key component in the development of new antimicrobial agents. Numerous studies have documented the antibacterial and antifungal efficacy of its derivatives.

In one study, newly synthesized 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives were screened for antimicrobial activity. researchgate.neteurjchem.com Compounds 3b and 3k showed prominent antibacterial activity, while compound 3f was effective against both bacteria and fungi. researchgate.neteurjchem.com Another study explored new pyridine imidazo[2,1b]-1,3,4-thiadiazole derivatives, where compounds 4(a), 4(b), 4(f), 4(h), and 4(k) exhibited significant antimicrobial activity against a panel of bacteria and the fungus Candida albicans. juit.ac.in For instance, compound 4(a) showed maximum activity against B. pumillus (95.1% inhibition) and P. aeruginosa (94.6% inhibition). juit.ac.in

Research on amidino-substituted imidazo[4,5-b]pyridines revealed that most tested compounds lacked antibacterial activity, with the exception of compound 14 , which demonstrated moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 μM. nih.gov In another investigation, 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives were tested against Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. mdpi.comnih.gov The results showed that B. cereus was more sensitive to these compounds, with compound 2 exerting the strongest inhibitory effect with an MIC of 0.07 Mg/mL. mdpi.com

The structural features of these derivatives, such as the nature and position of substituents, significantly influence their antimicrobial spectrum and potency. researchgate.netmdpi.com

Table 2: Antimicrobial Activity of Selected 3H-Imidazo[4,5-b]pyridine Derivatives

Compound/Derivative Target Organism(s) Key Finding Reference(s)
3b, 3k Bacteria Prominent antibacterial activity. researchgate.neteurjchem.com
3f Bacteria and Fungi Showed both antibacterial and antifungal activity. researchgate.neteurjchem.com
4(a) B. pumillus, P. aeruginosa 95.1% and 94.6% inhibition, respectively. juit.ac.in
4(h) S. aureus, C. albicans Showed maximum inhibition against S. aureus (92.0%). juit.ac.in
14 (amidino-substituted) E. coli Moderate activity (MIC 32 μM). nih.gov
2 (6-Bromo-2-phenyl derivative) B. cereus Strong inhibitory effect (MIC 0.07 Mg/mL). mdpi.com

Antiviral Activity Research

The antiviral potential of imidazo[4,5-b]pyridine derivatives has also been explored. A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were evaluated for their activity against a broad panel of DNA and RNA viruses. nih.gov The study found that a bromo-substituted derivative, compound 7 , which contains an unsubstituted phenyl ring, showed selective but moderate activity against the respiratory syncytial virus (RSV) with a 50% effective concentration (EC50) of 21 μM. mdpi.comnih.gov Similarly, the para-cyano-substituted derivative 17 also displayed moderate activity against RSV (EC50 58 μM). mdpi.comnih.gov These findings suggest that the imidazo[4,5-b]pyridine core can serve as a scaffold for developing agents with specific antiviral properties. nih.gov

Table 3: Antiviral Activity of Selected 3H-Imidazo[4,5-b]pyridine Derivatives

Compound Target Virus EC50 (µM) Reference(s)
7 (Bromo-substituted) Respiratory Syncytial Virus (RSV) 21 mdpi.comnih.gov
17 (para-Cyano-substituted) Respiratory Syncytial Virus (RSV) 58 mdpi.comnih.gov

Anti-inflammatory Response Investigations

Derivatives of 2,3-diaryl-3H-imidazo[4,5-b]pyridine have been investigated as potential anti-inflammatory agents, primarily through their interaction with cyclooxygenase (COX) enzymes. nih.govnih.govresearchgate.net In vitro studies demonstrated that these compounds inhibit both COX-1 and COX-2 enzymes. nih.govnih.gov The IC50 values for COX-1 inhibition ranged from 10 to 43 μmol/L, while COX-2 inhibition was observed in a range of 9.2 to 279.3 μmol/L. nih.gov

Notably, compounds 3c, 3f, and 3h emerged as potent and selective COX-2 inhibitors, with IC50 values under 20 μmol/L. nih.gov Compound 3f was particularly interesting, exhibiting a 2-fold selectivity for COX-2 over COX-1, with IC50 values of 9.2 µmol/L and 21.8 µmol/L, respectively. nih.gov Molecular docking studies supported these in vitro findings, revealing a binding mode for compound 3f within the COX-2 active site similar to that of celecoxib, a known selective COX-2 inhibitor. nih.govresearchgate.net These results establish the 3H-imidazo[4,5-b]pyridine scaffold as a promising foundation for developing novel anti-inflammatory drugs. nih.gov

Table 4: COX-1/COX-2 Inhibitory Activity of Selected 2,3-Diaryl-3H-Imidazo[4,5-b]pyridine Derivatives

Compound COX-1 IC50 (µmol/L) COX-2 IC50 (µmol/L) Selectivity Reference(s)
3f 21.8 9.2 2-fold for COX-2 nih.gov
General Range 10 - 43 9.2 - 279.3 Variable nih.gov

GABAA Receptor Allosteric Modulatory Studies

The imidazo[4,5-b]pyridine framework has been identified as a valuable scaffold for developing ligands that modulate γ-aminobutyric acid type A (GABAA) receptors. Certain derivatives have been found to act as selective ligands for these receptors, showing good affinity for the α2, α3, and/or α5 subunits. google.com This selectivity is considered beneficial for addressing central nervous system conditions such as anxiety and cognitive disorders. google.com While extensive mechanistic data on this compound derivatives specifically is limited in the provided context, the broader class of imidazo-pyridine derivatives shows promise. For instance, related structures like imidazoquinolines have been investigated as ligands for the α/β-interface of the GABAA receptor. researchgate.net The development of these compounds points to the potential of the core structure to allosterically modulate GABAA receptor function, a key mechanism for anxiolytic and cognitive-enhancing effects.

DNA/RNA Intercalation and Binding Affinity Studies

Selected derivatives exhibited moderate to high binding affinities, with logKs values ranging from 5 to 7, suggesting that DNA and RNA are potential cellular targets for their biological activity. irb.hrnih.gov Further research has indicated that some tetracyclic imidazo[4,5-b]pyridine derivatives, particularly those with a 2-imidazolinyl moiety, exert their potent antiproliferative effects by intercalating into double-stranded DNA (dsDNA). mdpi.com This mechanism of action, involving direct interaction with genetic material, underscores a significant pathway through which these compounds can exert cytotoxic effects on cancer cells.

Computational Chemistry and Theoretical Investigations of 3h Imidazo 4,5 B Pyridine 7 Carboxamide Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the intrinsic properties of molecules. These methods are used to determine the preferred three-dimensional arrangements of atoms, the distribution of electrons, and to predict chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and optimize the geometry of molecules. mdpi.com For imidazo[4,5-b]pyridine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6–311G(d,p), are employed to determine the most stable molecular conformations. mdpi.comnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, revealing the planarity or non-planarity of the heterocyclic ring system and the orientation of its substituents. nih.gov

The electronic structure of these compounds is also elucidated through DFT. By calculating parameters like electronegativity, chemical hardness, and softness, researchers can gain insight into the molecule's stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions and predicting the sites of chemical reactions. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for predicting a molecule's chemical reactivity and stability. rsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com

For imidazo[4,5-b]pyridine derivatives, the HOMO is often delocalized over the entire fused ring system, while the LUMO may be localized on a specific part of the molecule, such as the imidazopyridine moiety. nih.govresearchgate.net The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov This analysis helps in understanding charge transfer interactions within the molecule and its potential reactivity with biological targets. mdpi.com

Table 1: Frontier Molecular Orbital Energies for a Representative Imidazo[4,5-b]pyridine Derivative

ParameterEnergy (eV)
EHOMO-3.1033
ELUMO-0.7442
Energy Gap (ΔE)2.3591

Data derived from a study on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling techniques are used to simulate the interaction between a small molecule (ligand), such as a 3H-imidazo[4,5-b]pyridine-7-carboxamide derivative, and a biological macromolecule (receptor), typically a protein or enzyme. These simulations are vital for drug discovery, providing insights into how a drug candidate might function at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is widely used to study imidazo[4,5-b]pyridine derivatives, helping to elucidate their mechanism of action against various enzymatic targets, such as kinases and dihydrofolate reductase (DHFR). mdpi.comnih.govebi.ac.uk

Docking simulations can identify crucial intermolecular interactions, including hydrogen bonds, π–π stacking, and hydrophobic interactions between the ligand and the amino acid residues in the enzyme's active site. irb.hrmdpi.com The results are often quantified by a binding affinity score (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. researchgate.net For instance, studies have shown that specific derivatives can form strong hydrogen bonds with key residues like Asn64 and Arg70 in an enzyme's active site. mdpi.com This information is critical for structure-based drug design, allowing chemists to modify the ligand's structure to enhance its binding affinity and selectivity.

Table 2: Example of Molecular Docking Results for Imidazo[4,5-b]pyridine Derivatives

CompoundTarget EnzymeBinding Affinity (kcal/mol)Key Interacting Residues
Derivative 20MRSA-6.38Not Specified
Derivative 1MSSA-5.56Not Specified
Derivative 17DRSA-5.23Not Specified
Derivative 6DHFRNot SpecifiedAsn64, Arg70

Data synthesized from studies on various imidazo[4,5-b]pyridine derivatives. mdpi.comresearchgate.net

When the experimental three-dimensional structure of a target protein has not been determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be used to build a predictive model. This technique relies on the known structure of a homologous protein (a template) that shares a significant amino acid sequence similarity with the target protein. nih.gov

For instance, a homology model of Mixed-lineage protein kinase 3 (MLK3) was developed to study its interaction with 3H-imidazo[4,5-b]pyridine derivatives. nih.gov The process involves aligning the target protein's sequence with the template's sequence, building the 3D model, and then refining and validating it. The resulting model can then be used in molecular docking simulations to assess the binding patterns and affinities of potential inhibitors, providing a valuable platform for structure-based drug discovery when experimental structures are unavailable. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For imidazo[4,5-b]pyridine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. ebi.ac.uknih.gov

These models use a set of known molecules (the training set) to correlate their structural features (descriptors) with their measured biological activity (e.g., IC50 values). ebi.ac.uk The resulting statistical models are validated using various metrics, such as the cross-validated correlation coefficient (q²) and the coefficient of determination (r²). A robust QSAR model can then be used to predict the bioactivity of new, untested compounds. nih.gov This predictive power helps prioritize the synthesis of the most promising candidates, saving time and resources in the drug development process. researchgate.netresearchgate.net

Table 3: Statistical Results of a 3D-QSAR Model for VEGFR-2 Kinase Inhibitors

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Predictive r²
CoMFA0.6350.9300.582

Data from a study on tetrahydro-3H-imidazo[4,5-c]pyridine derivatives, a related scaffold. nih.gov

Spectroscopic and Advanced Structural Characterization of 3h Imidazo 4,5 B Pyridine 7 Carboxamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of imidazo[4,5-b]pyridine derivatives. Both ¹H and ¹³C NMR spectroscopy are employed to map the carbon-hydrogen framework of these molecules, confirming their identity and substitution patterns. uctm.edumdpi.com

In ¹H NMR spectra of imidazo[4,5-b]pyridine analogues, protons on the pyridine (B92270) and imidazole (B134444) rings, as well as those on any substituents, give rise to distinct signals. For instance, in a series of 6-bromo-2-(substituted-phenyl)-3H-imidazo[4,5-b]pyridines, the aromatic protons typically appear in the downfield region, generally between δ 7.50 and 9.15 ppm. researchgate.net The proton attached to the imidazole nitrogen (N-H) often appears as a broad singlet at a very downfield chemical shift, sometimes as high as 10.76 ppm, due to its acidic nature. researchgate.net Alkyl groups introduced onto the imidazole nitrogen, such as an allyl group, show characteristic signals in the upfield region. For example, the methylene (B1212753) protons (-CH₂) of an allyl group appear around δ 4.92 ppm. uctm.edu

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the fused heterocyclic ring system of imidazo[4,5-b]pyridines are typically observed in the δ 115-162 ppm range. uctm.eduresearchgate.net For example, in 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine, the quaternary and CH carbons of the imidazopyridine core and the attached phenyl ring resonate between δ 114.31 and 156.84 ppm. uctm.edu The specific chemical shifts are sensitive to the electronic environment, allowing for the unambiguous assignment of each carbon atom in the structure. mdpi.com Advanced two-dimensional NMR techniques, such as NOESY, are also utilized to determine the regioselectivity of alkylation on the imidazole ring, confirming the exact position of substitution. researchgate.net

Table 1: Selected ¹H and ¹³C NMR Data for Imidazo[4,5-b]pyridine Analogues

CompoundTechniqueKey Chemical Shifts (δ, ppm)Reference
3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine¹H NMR8.51 (d, 1H, Hpyr); 8.27 (dd, 1H, HAr); 5.91(m, 1H, CH=); 4.92(ddd, 2H, CH₂) uctm.edu
3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine¹³C NMR156.84, 152.04, 148.53 (Cq); 145.37, 133.52 (CHpyr); 114.31 (=CH₂); 45.71 (CH₂) uctm.edu
6-Bromo-2-(2-chlorophenyl)-3H-imidazo[4,5-b]pyridine¹H NMR9.15 (s, 1H, NH); 7.60-7.86 (m, 4H, Ar-H); 8.15 (s, 1H, pyridine-H) researchgate.net
6-Bromo-2-(2-chlorophenyl)-3H-imidazo[4,5-b]pyridine¹³C NMR119.1, 127.5, 129.5, 130.5, 131.0, 131.5, 132.0, 133.0, 138.5, 148.0, 150.5 researchgate.net
(E)-2,7-Dimethyl-N-(2-(3-p-tolylacrylamido)ethyl)imidazo[1,2-a]pyridine-3-carboxamide¹H NMR8.94 (d, 1H, pyridine-H); 8.28 (d, 1H, -CONH-); 7.40 (d, 1H, =C-H); 2.55 (s, 3H, CH₃) nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in 3H-imidazo[4,5-b]pyridine-7-carboxamide and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

In the IR spectra of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine compounds, a distinct absorption band corresponding to the N-H stretching vibration is typically observed in the range of 3027-3199 cm⁻¹. researchgate.net The stretching vibrations for aromatic C-H bonds appear around 3008 cm⁻¹. researchgate.net The C=N stretching vibration of the imidazole ring and the C=C stretching of the aromatic systems are found in the 1563-1653 cm⁻¹ and 1457-1464 cm⁻¹ regions, respectively. researchgate.net For the titular compound, the carboxamide group would introduce additional characteristic peaks, including N-H stretching vibrations and a strong C=O (amide I) stretching band. Furthermore, halogen substituents, such as chloro and bromo groups, give rise to absorptions in the lower frequency region of the spectrum, with C-Cl and C-Br stretches appearing around 702-790 cm⁻¹ and 631-688 cm⁻¹, respectively. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Imidazo[4,5-b]pyridine Analogues

CompoundN-H Stretch (cm⁻¹)C=N Stretch (cm⁻¹)C=C Stretch (cm⁻¹)Halogen Stretch (cm⁻¹)Reference
6-Bromo-2-(2-chlorophenyl)-3H-imidazo[4,5-b]pyridine306516531457702 (C-Cl) researchgate.net
6-Bromo-2-(2,4-dichlorophenyl)-3H-imidazo[4,5-b]pyridine302715781461790 (C-Cl), 688 (C-Br) researchgate.net
6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine313716531464760 (C-Cl), 631 (C-Br) researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and confirm the elemental composition of this compound and its analogues. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed.

The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺), which corresponds to the molecular weight of the compound. For this compound, the expected molecular weight is 162.15 g/mol . cymitquimica.com In studies of various imidazo[1,2-a]pyridine-3-carboxamide (B1205228) hybrids, ESI-MS consistently showed the protonated molecular ion peak [M+H]⁺, confirming the successful synthesis and molecular weight of the target compounds. nih.gov For example, (E)-2,7-Dimethyl-N-(2-(3-p-tolylacrylamido)ethyl)imidazo[1,2-a]pyridine-3-carboxamide showed an [M+H]⁺ peak at m/z 397. nih.gov Similarly, analysis of 6-bromo-2-(substituted-phenyl)-3H-imidazo[4,5-b]pyridine derivatives by EI-MS revealed molecular ion peaks that matched their calculated molecular masses, such as m/z 308.85 for the 2-(2-chlorophenyl) derivative. researchgate.net Analysis of the fragmentation patterns can also provide valuable structural information, helping to corroborate the connectivity of atoms within the molecule.

Table 3: Mass Spectrometry Data for Imidazo[4,5-b]pyridine Analogues

CompoundIonization MethodObserved m/zIon TypeReference
6-Bromo-2-(2-chlorophenyl)-3H-imidazo[4,5-b]pyridineEI308.85[M]⁺ researchgate.net
6-Bromo-2-(2,4-dichlorophenyl)-3H-imidazo[4,5-b]pyridineEI343.00[M]⁺ researchgate.net
(E)-2,7-Dimethyl-N-(2-(3-p-tolylacrylamido)ethyl)imidazo[1,2-a]pyridine-3-carboxamideESI397[M+H]⁺ nih.gov
(E)-2,7-Dimethyl-N-(2-(3-(3,4,5-trimethoxyphenyl)acrylamido)ethyl)imidazo[1,2-a]pyridine-3-carboxamideESI453[M+H]⁺ nih.gov

X-ray Crystallography for Precise Three-Dimensional Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of molecules. This technique provides unequivocal proof of a compound's constitution, configuration, and conformation by mapping the electron density of a crystalline sample.

For analogues of this compound, X-ray diffraction studies have been crucial in confirming molecular structures, especially in cases of regioisomerism resulting from alkylation reactions. uctm.edumdpi.com For instance, the crystal structures of 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine and 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine were confirmed by single-crystal X-ray diffraction, which unambiguously established the position of the alkyl substituent on the N3 atom of the imidazole ring. uctm.edu Similarly, the structures of N1, N3, and N4 regioisomers of other imidazo[4,5-b]pyridine derivatives have been elucidated using this method. mdpi.com

The data obtained from X-ray crystallography, including bond lengths, bond angles, and torsion angles, provide a detailed picture of the molecular geometry. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. mdpi.com The crystal structure of an imidazo[4,5-b]pyridine-based kinase inhibitor, for example, revealed how the pyrazole (B372694) and imidazopyridine rings interact with the hinge loop of the target protein, providing a structural basis for its activity. nih.gov

Advanced Materials Science Applications and Future Research Avenues for Imidazo 4,5 B Pyridine Scaffolds

Exploration in Organic Light-Emitting Diodes (OLEDs) Technology

The imidazole (B134444) ring system, a core component of the imidazo[4,5-b]pyridine scaffold, is recognized for its significant role in the development of materials for Organic Light-Emitting Diodes (OLEDs). Imidazole derivatives, particularly phenanthroimidazole (PI) and benzimidazole (B57391) (BI), are noted for their strong electron-withdrawing characteristics, making them suitable as emitters, hosts, and electron-transporting materials in OLED devices. tandfonline.com The stability of the imidazole ring at high temperatures, up to 400°C, is a crucial property for the fabrication of durable OLEDs. tandfonline.com

While direct applications of 3H-Imidazo[4,5-b]pyridine-7-carboxamide in OLEDs are not extensively documented, research on related imidazopyridine structures highlights their potential. For instance, imidazo[1,5-a]pyridine (B1214698) derivatives have been successfully incorporated as emitter molecules in OLEDs, demonstrating their viability for such applications. uni-giessen.de Specifically, 1,3-disubstituted imidazo[1,5-a]quinolines and -isoquinolines have been investigated as blue emitters, with efforts focused on enhancing their quantum yield by modifying the imidazole ring with electron-rich and electron-poor groups. uni-giessen.de

Furthermore, iridium(III) complexes bearing imidazo[4,5-b]pyrazin-2-ylidene chelates have been synthesized and shown to be effective blue and green phosphorescent emitters for solution-processed OLEDs. nih.gov A solution-processed OLED using one such complex as a dopant exhibited electrophosphorescence at 474 nm with a maximum external quantum efficiency (EQE) of 5.1%. nih.gov When used as an assistant sensitizer (B1316253) in a hyper-OLED, the EQE increased to as high as 17.4%, underscoring the potential of this class of materials. nih.gov These findings suggest that the broader imidazopyridine family, including the 3H-imidazo[4,5-b]pyridine scaffold, represents a promising area for the development of novel materials for high-performance OLEDs.

Investigation of Proton- and Charge-Transfer Processes in Organic Materials

The imidazo[4,5-b]pyridine scaffold is a platform for investigating fundamental photophysical processes such as proton and charge transfer, which are critical for the development of molecular sensors, switches, and optoelectronic materials. The study of 2-(2'-hydroxyphenyl)imidazo[4,5-b]pyridine provides significant insights into these phenomena. acs.orgnih.govacs.org This molecule exhibits complex excited-state behavior due to conformational and isomeric equilibria. nih.govacs.org

Isomers with an intramolecular hydrogen bond between the hydroxyl group and the benzimidazole nitrogen undergo an ultrafast excited-state intramolecular proton transfer (ESIPT). acs.orgnih.govacs.org This process results in the formation of a tautomeric species with a very large Stokes shift, a desirable property for applications in fluorescent probes and imaging agents. acs.orgnih.govacs.org In contrast, isomers where the hydroxyl group is hydrogen-bonded to the solvent act as strong photoacids, dissociating in the excited state in basic solvents. acs.orgnih.govacs.org

Furthermore, the pyridine (B92270) nitrogen in this scaffold displays photobase character, becoming protonated in the excited state even in some neutral solvents. nih.govacs.org An efficient radiationless deactivation pathway has also been identified and attributed to a twisted intramolecular charge-transfer (TICT) process. acs.orgnih.govacs.org This TICT process is facilitated by the deprotonation of the hydroxyl group and the protonation of the pyridine nitrogen. acs.orgnih.govacs.org Understanding and controlling these competing proton and charge transfer pathways are key to designing imidazo[4,5-b]pyridine derivatives with tailored photophysical properties for specific applications in advanced organic materials.

Research into Corrosion Inhibition Mechanisms of Ferrous Metals

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated significant potential as effective corrosion inhibitors for ferrous metals, particularly mild steel, in acidic environments. najah.edu These organic molecules function by adsorbing onto the metal surface, forming a protective layer that impedes the corrosive process. uctm.edu The presence of heteroatoms (nitrogen) and π-electrons in the aromatic structure of imidazo[4,5-b]pyridines facilitates strong adsorption onto the metal surface. researchgate.net

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to evaluate the performance of these inhibitors. Potentiodynamic polarization studies of several imidazo[4,5-b]pyridine derivatives indicate that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

The inhibition efficiency of these compounds is dependent on their concentration. For example, studies on 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1) showed that the inhibition efficiency improved with increasing concentration in a 1.0 M HCl solution. najah.edu Similarly, two other derivatives, SB9a and SB14a, exhibited high inhibition performance, reaching 88% and 90% respectively at a concentration of 0.1 mM. researchgate.net

The adsorption of these inhibitors on the mild steel surface has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. najah.edu The mechanism of adsorption is believed to be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding), with chemisorption being dominant. najah.eduresearchgate.net

Below are tables summarizing the inhibition efficiency and electrochemical parameters for selected imidazo[4,5-b]pyridine derivatives from research studies.

Table 1: Inhibition Efficiency of Imidazo[4,5-b]pyridine Derivatives on Mild Steel in 1 M HCl

Inhibitor Concentration (M) Inhibition Efficiency (%) Method Reference
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1) 0.0005 92.5 Gravimetric najah.edu
6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine (SB9a) 0.0001 88 EIS researchgate.net
6-bromo-2-(4-chlorophenyl)-3-decyl-3H-imidazo[4,5-b]pyridine (SB14a) 0.0001 90 EIS researchgate.net

Table 2: Electrochemical Parameters for Mild Steel in 1 M HCl in the Absence and Presence of Imidazo[4,5-b]pyridine Inhibitors

Inhibitor Concentration (M) icorr (µA/cm²) Rct (Ω·cm²) Cdl (µF/cm²) Reference
Blank 0 1104 45.1 115.4 najah.edu
P1 0.0005 45 785.6 66.5 najah.edu
Blank 0 1056 Not Specified Not Specified researchgate.net
SB9a 0.0001 126 557 56 researchgate.net

icorr = Corrosion Current Density, Rct = Charge Transfer Resistance, Cdl = Double Layer Capacitance

Q & A

Q. Key Methodological Considerations :

  • Purification via reverse-phase HPLC is critical for isolating carboxamide derivatives .
  • Protecting groups (e.g., tert-butyldimethylsilyl) may be used to stabilize reactive intermediates during synthesis .

How do structural modifications at the 2- and 6-positions of the imidazo[4,5-b]pyridine core influence biological activity?

Advanced Research Question
Substituents at these positions significantly modulate target affinity and selectivity. For instance:

  • 2-Position : Bulky groups (e.g., cyclopropylethynyl) enhance kinase inhibition by occupying hydrophobic pockets in enzymes like c-Met .
  • 6-Position : Electron-withdrawing groups (e.g., nitro or chloro) improve metabolic stability but may reduce solubility .

Q. Data Contradiction Analysis :

  • While bromine at the 7-position (as in 7-bromo derivatives) enhances anticancer activity in some studies , it may reduce bioavailability due to increased molecular weight . Researchers must balance steric effects and pharmacokinetic properties during optimization.

What spectroscopic techniques are most reliable for characterizing this compound derivatives?

Basic Research Question
Standard characterization includes:

  • ¹H/¹³C NMR : To confirm regiochemistry and substituent integration. For example, the NH proton in carboxamide derivatives appears as a broad singlet near δ 13.6 ppm .
  • HRMS : Essential for verifying molecular ion peaks (e.g., [M+H]+) and isotopic patterns, particularly for halogenated analogs .
  • IR Spectroscopy : Carboxamide C=O stretches are observed near 1720–1730 cm⁻¹ .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex derivatives with multiple aromatic substituents .

How can researchers address unexpected reaction byproducts during the synthesis of imidazo[4,5-b]pyridine derivatives?

Advanced Research Question
Unexpected products often arise from competing reaction pathways. For example:

  • Michael Addition Side Reactions : Bis-arylidenemalononitriles may react with imidazo[4,5-b]pyridine precursors to form bis-acrylonitriles instead of the desired adducts. This occurs via elimination of malononitrile from initial adducts .
  • Mitigation Strategy : Optimize reaction stoichiometry and temperature. Catalytic piperidine in ethanol can favor the desired pathway .

What are the primary biological targets of this compound derivatives?

Basic Research Question
These compounds are potent inhibitors of:

  • Kinases : c-Met kinase inhibitors (e.g., derivatives in Chen et al., 2012) show promise in cancer therapy by disrupting metastasis pathways .
  • PARP-1 : Substitutions at the 2-position (e.g., piperidinylmethyl groups) enhance PARP-1 inhibition, aiding DNA repair blockade in tumors .

Advanced Consideration : Evaluate off-target effects using kinase profiling panels to ensure selectivity .

How does tautomerism in the imidazo[4,5-b]pyridine core impact its reactivity and bioactivity?

Advanced Research Question
The 3H-imidazo[4,5-b]pyridine system exhibits prototropic tautomerism, influencing both synthetic outcomes and binding interactions. For example:

  • In aqueous solvents, tautomeric shifts (e.g., 1H ↔ 3H forms) can alter hydrogen-bonding patterns with target proteins .
  • Solvent polarity and pH must be controlled during synthesis to stabilize the desired tautomer .

What strategies improve the solubility and stability of imidazo[4,5-b]pyridine-7-carboxamide derivatives?

Advanced Research Question

  • Solubility : Introduce polar groups (e.g., hydroxyl or morpholine) at the 2-position, though this may reduce membrane permeability .
  • Stability : Avoid prolonged exposure to acidic conditions, which can hydrolyze carboxamide bonds. Use silyl protecting groups during synthesis to stabilize reactive intermediates .

Data Support : Derivatives with cyclopentyl or fluorophenyl groups show enhanced stability in pharmacokinetic studies .

How can researchers reconcile conflicting structure-activity relationship (SAR) data across studies?

Advanced Research Question
Contradictions often arise from divergent assay conditions or cell lines. For example:

  • A substituent reported as "inactive" in one study may show activity in another due to differences in cellular uptake or metabolic degradation .
  • Solution : Standardize assays (e.g., use isogenic cell lines) and validate hits using orthogonal techniques (e.g., SPR for binding affinity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.